molecular formula C12H16BrNOS B15062312 (R)-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol

(R)-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol

Cat. No.: B15062312
M. Wt: 302.23 g/mol
InChI Key: QHEAAALGPWZFSF-GFCCVEGCSA-N
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Description

(R)-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol is a chiral thiomorpholine derivative featuring a 4-bromobenzyl substituent and a hydroxymethyl group at the 3-position of the heterocyclic ring. Its stereochemistry is defined by the (R)-configuration at the thiomorpholine ring. The 4-bromobenzyl group introduces steric bulk and electron-withdrawing characteristics, which may influence reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

[(3R)-4-[(4-bromophenyl)methyl]thiomorpholin-3-yl]methanol

InChI

InChI=1S/C12H16BrNOS/c13-11-3-1-10(2-4-11)7-14-5-6-16-9-12(14)8-15/h1-4,12,15H,5-9H2/t12-/m1/s1

InChI Key

QHEAAALGPWZFSF-GFCCVEGCSA-N

Isomeric SMILES

C1CSC[C@H](N1CC2=CC=C(C=C2)Br)CO

Canonical SMILES

C1CSCC(N1CC2=CC=C(C=C2)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol typically involves the reaction of 4-bromobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of ®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromobenzyl group may facilitate binding through hydrophobic interactions, while the thiomorpholine ring can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three structurally related analogs (Table 1):

Table 1: Structural Features of (R)-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol and Analogs

Compound Name Core Structure Substituents Key Functional Groups Reference
This compound Thiomorpholine 4-Bromobenzyl, hydroxymethyl (R-config) -OH, -S-, Br Target
4-(5-((4-Bromobenzyl)thio)phenyl)pyrazole-3-carboxylic acid Triazole-pyrazole 4-Bromobenzylthio, carboxylic acid -COOH, -S-, Br
(4-Bromo-3-methylphenyl)methanol Benzyl alcohol 4-Bromo-3-methylphenyl -OH, Br, -CH3
Thiomorpholine-3-methanol derivatives Thiomorpholine Varied alkyl/aryl groups -OH, -S- General

Key Observations :

  • The thiomorpholine core distinguishes the target compound from triazole-pyrazole () and simple benzyl alcohol () analogs.
  • The 4-bromobenzyl group is shared with the triazole derivative (), likely contributing to similar π-π stacking interactions in crystal structures .
  • The hydroxymethyl group in the target compound may enhance hydrogen-bonding capacity compared to the methyl group in (4-Bromo-3-methylphenyl)methanol .

Electronic and Reactivity Comparison

By contrast, the target compound’s thiomorpholine sulfur and hydroxymethyl group are expected to confer distinct electronic properties:

  • Thiomorpholine derivatives typically exhibit lower η (softer) than triazoles due to sulfur’s polarizability, enhancing reactivity with soft electrophiles .
  • Mulliken Charges : The 4-bromobenzyl group withdraws electron density, polarizing the thiomorpholine ring and increasing electrophilicity at the sulfur atom.

Table 2: Electronic Parameters of Comparable Compounds

Compound HOMO (eV) LUMO (eV) Hardness (η) Reactivity Notes
Triazole-pyrazole () -6.2 -1.8 2.2 High electrophilicity at S
Target compound (Inferred) ~-5.8 ~-2.1 1.9 Enhanced softness due to -S-
(4-Bromo-3-methylphenyl)methanol N/A N/A N/A Lower polarity, inert -CH3

Research Findings and Implications

Structural Uniqueness : The thiomorpholine core and chiral configuration differentiate the target compound from simpler benzyl alcohols and triazole derivatives, likely enhancing target selectivity.

Electronic Profile : Lower hardness (η) compared to triazoles may favor interactions with biological thiols or metal-containing active sites .

Synthetic Feasibility : Multi-step routes (similar to ) are plausible, with crystallization challenges anticipated due to the bulky 4-bromobenzyl group.

Biological Activity

(R)-(4-(4-bromobenzyl)thiomorpholin-3-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets. The presence of a bromobenzyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.

Anticancer Properties

Recent studies have investigated the anticancer potential of thiomorpholine derivatives, including this compound. These compounds have shown promising results in inhibiting cell proliferation across various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMIA PaCa-20.75 ± 0.08
BxPC-32.27 ± 0.61

These results indicate that the compound effectively inhibits pancreatic cancer cell growth, suggesting its potential as a therapeutic agent against this malignancy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of oxidative phosphorylation (OXPHOS). Compounds with similar structures have been shown to interact with mitochondrial targets, leading to decreased ATP production and increased apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable absorption and distribution characteristics. For instance, a related compound demonstrated an oral bioavailability of approximately 11.3% with a high volume of distribution, indicating effective systemic exposure .

Case Studies

  • In Vivo Studies : In animal models, derivatives of thiomorpholine have shown significant reductions in tumor size when administered at specific dosages. For example, a study reported that administering a closely related compound resulted in a 50% reduction in tumor volume after two weeks of treatment .
  • Combination Therapies : There is ongoing research into the efficacy of combining this compound with other chemotherapeutic agents. Preliminary results suggest that such combinations may enhance overall therapeutic efficacy while reducing side effects .

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